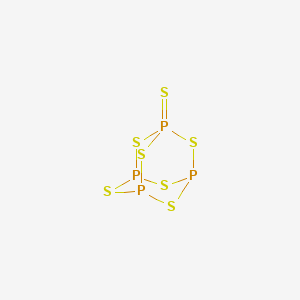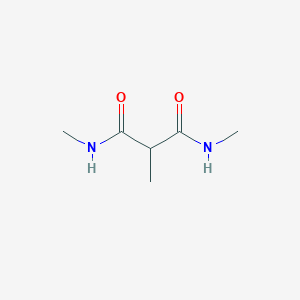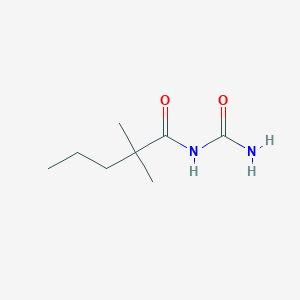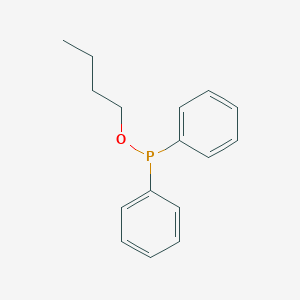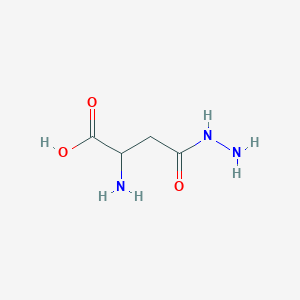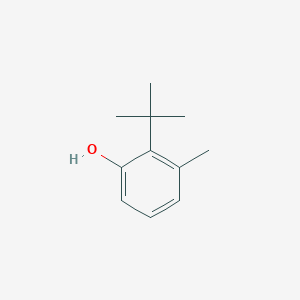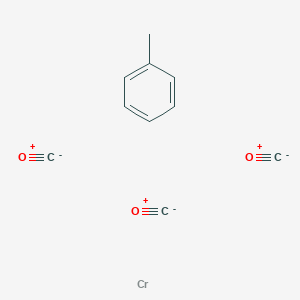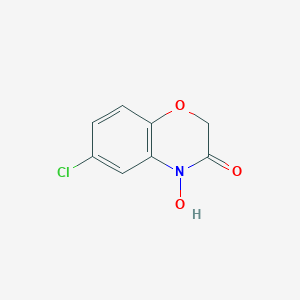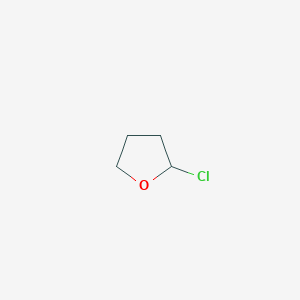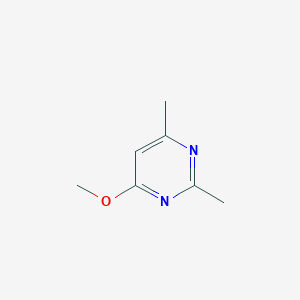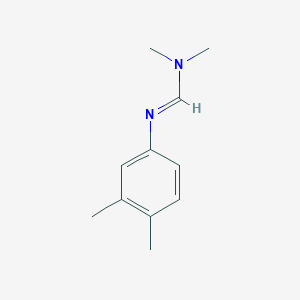![molecular formula C41H76O8 B082903 Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester CAS No. 14450-05-6](/img/structure/B82903.png)
Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester, commonly known as BAP, is a synthetic compound that has been used in various scientific research applications. BAP is a member of the bis-acyloxymethyl ether family of compounds, which are known for their ability to cross-link proteins and nucleic acids.
Wirkmechanismus
BAP cross-links proteins and nucleic acids by forming covalent bonds between the functional groups of the molecules. BAP contains two acyloxymethyl ether groups, which are reactive toward nucleophiles such as amino groups and hydroxyl groups. When BAP is added to a solution containing proteins or nucleic acids, the acyloxymethyl ether groups react with the functional groups of the molecules, forming covalent bonds between them. This results in the formation of a cross-linked network of molecules, which can alter the properties of the molecules and their interactions with other molecules.
Biochemische Und Physiologische Effekte
BAP has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In protein cross-linking, BAP can alter the structure and function of the proteins, which can affect their interactions with other proteins and molecules. In nucleic acid cross-linking, BAP can alter the structure and function of the nucleic acids, which can affect their interactions with proteins and other molecules. In biomaterials research, BAP can alter the properties of the polymers, which can affect their interactions with cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
BAP has several advantages for lab experiments, including its ability to cross-link proteins and nucleic acids, its solubility in organic solvents, and its stability in solution. However, BAP also has some limitations, including its potential toxicity, its reactivity toward other molecules, and its potential interference with other assays.
Zukünftige Richtungen
There are several future directions for research on BAP, including the development of new biomaterials, the study of protein-protein and nucleic acid-protein interactions, and the development of new assays for protein and nucleic acid analysis. Additionally, further research is needed to fully understand the biochemical and physiological effects of BAP and its potential applications in various fields.
Synthesemethoden
BAP can be synthesized by reacting nonanoic acid with 2,2-bis(hydroxymethyl)propionic acid, also known as bis-MPA. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a clear, colorless liquid that is soluble in a variety of organic solvents.
Wissenschaftliche Forschungsanwendungen
BAP has been used in various scientific research applications, including protein cross-linking, nucleic acid cross-linking, and biomaterials research. BAP has been used to cross-link proteins such as collagen, fibrinogen, and albumin, which has been useful in studying protein-protein interactions and protein structure. BAP has also been used to cross-link nucleic acids such as DNA and RNA, which has been useful in studying nucleic acid-protein interactions and nucleic acid structure. In biomaterials research, BAP has been used to cross-link polymers such as polyethylene glycol and poly(lactic-co-glycolic acid), which has been useful in developing new biomaterials for tissue engineering and drug delivery.
Eigenschaften
CAS-Nummer |
14450-05-6 |
|---|---|
Produktname |
Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester |
Molekularformel |
C41H76O8 |
Molekulargewicht |
697 g/mol |
IUPAC-Name |
[3-nonanoyloxy-2,2-bis(nonanoyloxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C41H76O8/c1-5-9-13-17-21-25-29-37(42)46-33-41(34-47-38(43)30-26-22-18-14-10-6-2,35-48-39(44)31-27-23-19-15-11-7-3)36-49-40(45)32-28-24-20-16-12-8-4/h5-36H2,1-4H3 |
InChI-Schlüssel |
IBKKMFMBXQARGV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Andere CAS-Nummern |
14450-05-6 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



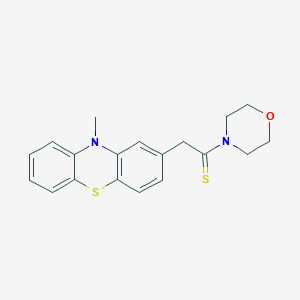
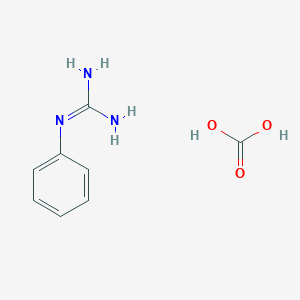
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
